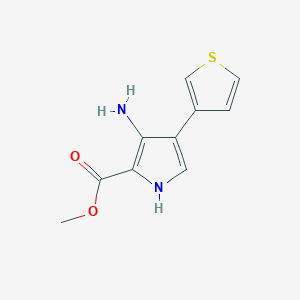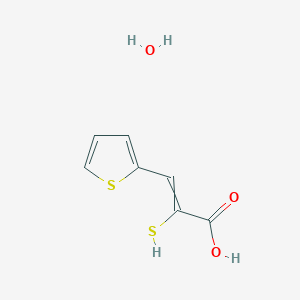
1-(2-Amino-2-oxoethyl)-5-oxo-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-2-oxoethyl)-5-oxo-L-proline is a compound of significant interest in various scientific fields. It is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound’s unique structure, which includes both an amino group and a keto group, makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-2-oxoethyl)-5-oxo-L-proline typically involves the reaction of proline derivatives with specific reagents. One common method is the reaction of proline with chloroacetic acid amide in the presence of a base such as sodium hydroxide. This reaction proceeds through nucleophilic substitution, where the amino group of proline attacks the carbonyl carbon of chloroacetic acid amide, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as crystallization and chromatography are commonly employed in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Amino-2-oxoethyl)-5-oxo-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Applications De Recherche Scientifique
1-(2-Amino-2-oxoethyl)-5-oxo-L-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in protein synthesis and enzyme interactions.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of 1-(2-Amino-2-oxoethyl)-5-oxo-L-proline involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism. It may also interact with receptors and proteins, influencing various biochemical processes. The exact pathways and targets depend on the specific context of its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-2-oxoethyl 4-bromobenzoate
- 2-Amino-2-oxoethyl 4-nitrobenzoate
- 2-Amino-2-oxoethyl 4-aminobenzoate monohydrate
Uniqueness
1-(2-Amino-2-oxoethyl)-5-oxo-L-proline is unique due to its specific structure, which includes both an amino group and a keto group attached to the proline backbone. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
682774-00-1 |
|---|---|
Formule moléculaire |
C7H10N2O4 |
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
(2S)-1-(2-amino-2-oxoethyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H10N2O4/c8-5(10)3-9-4(7(12)13)1-2-6(9)11/h4H,1-3H2,(H2,8,10)(H,12,13)/t4-/m0/s1 |
Clé InChI |
QRFNNPRZQYSBOL-BYPYZUCNSA-N |
SMILES isomérique |
C1CC(=O)N([C@@H]1C(=O)O)CC(=O)N |
SMILES canonique |
C1CC(=O)N(C1C(=O)O)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


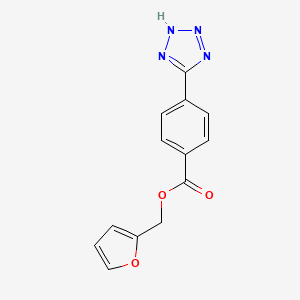

![Benzoic acid, 4-[(R)-(formylamino)phenylmethyl]-, methyl ester](/img/structure/B12525566.png)

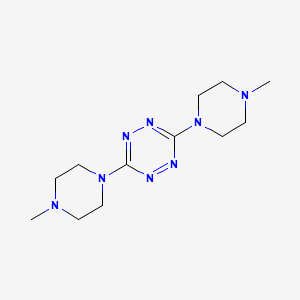
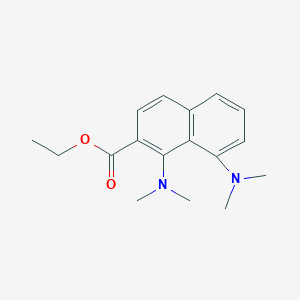
![2,2'-Bis(10-phenylanthracen-9-yl)-9,9'-spirobi[fluorene]](/img/structure/B12525584.png)
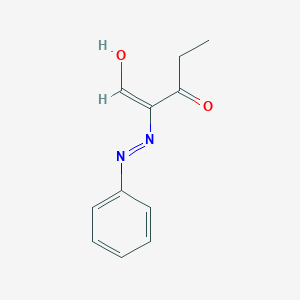
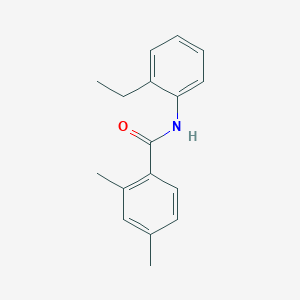
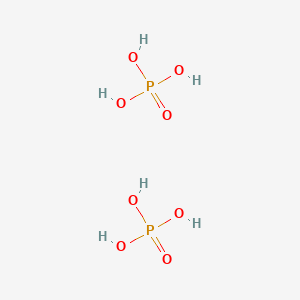
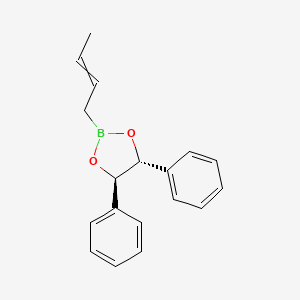
![3-(Trimethylstannyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(3H)-one](/img/structure/B12525628.png)
